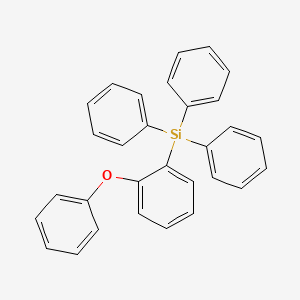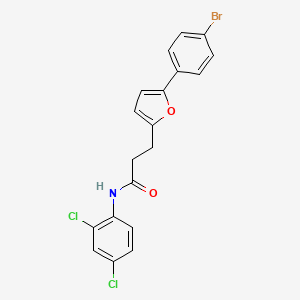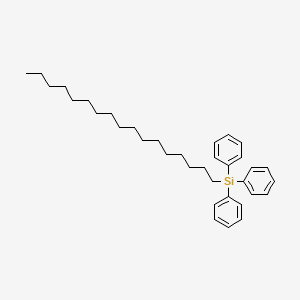
(2-Phenoxyphenyl)triphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenoxyphenyl)triphenylsilane is an organosilicon compound with the molecular formula C30H24OSi and a molecular weight of 428.61 g/mol . This compound is characterized by a phenoxy group attached to a phenyl ring, which is further bonded to a triphenylsilane moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyphenyl)triphenylsilane typically involves the reaction of phenoxyphenyl derivatives with triphenylsilane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where phenoxyphenyl halides react with triphenylsilane in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(2-Phenoxyphenyl)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced under specific conditions to form silane derivatives.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include phenol derivatives, silane derivatives, and various substituted phenoxyphenyl compounds .
科学研究应用
(2-Phenoxyphenyl)triphenylsilane is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
作用机制
The mechanism by which (2-Phenoxyphenyl)triphenylsilane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The phenoxy group can form hydrogen bonds and π-π interactions with target molecules, while the triphenylsilane moiety can enhance the compound’s stability and lipophilicity . These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- (2-Phenylphenyl)triphenylsilane
- (2-Methoxyphenyl)triphenylsilane
- (2-Chlorophenyl)triphenylsilane
Uniqueness
(2-Phenoxyphenyl)triphenylsilane is unique due to the presence of the phenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The phenoxy group can participate in additional hydrogen bonding and π-π interactions, making it a valuable compound in various research applications .
属性
CAS 编号 |
18847-88-6 |
|---|---|
分子式 |
C30H24OSi |
分子量 |
428.6 g/mol |
IUPAC 名称 |
(2-phenoxyphenyl)-triphenylsilane |
InChI |
InChI=1S/C30H24OSi/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChI 键 |
GHVYRUCUQCNEMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)

![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)

![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)









